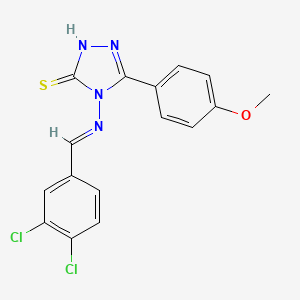![molecular formula C29H27FN2O5S B12010747 allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Allyl group: A three-carbon chain with a double bond (C=C) and a terminal methyl group (CH₃).
Thiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Fluorobenzoyl group: A benzene ring with a fluorine-substituted benzoyl (C₆H₅CO-) group.
Isopropylphenyl group: A phenyl ring with an isopropyl (CH(CH₃)₂) substituent.
- This compound likely has interesting biological and chemical properties due to its diverse functional groups.
Preparation Methods
- Unfortunately, detailed synthetic routes for this specific compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various components.
- Industrial production methods may involve custom synthesis or modification of existing compounds.
Chemical Reactions Analysis
Benzylic Position Reactivity: The benzylic carbon (adjacent to the benzene ring) is susceptible to various reactions.
Common Reagents and Conditions:
Major Products: These reactions can lead to various derivatives, including hydroxylated, halogenated, or carbonyl-substituted forms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Bioactivity Screening: Assess its effects on biological targets (e.g., enzymes, receptors).
Materials Science: Explore its use in materials with specific properties (e.g., polymers, coatings).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs with the exact structure. we can compare it to related compounds with similar functional groups.
Similar Compounds:
Remember that this compound’s rarity and complexity contribute to the limited information available Researchers may need to synthesize it for further study
Properties
Molecular Formula |
C29H27FN2O5S |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22- |
InChI Key |
OYHGMVVZTXHMBP-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)




![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
